molecular formula C25H36O7 B100880 19-Acetylstrophanthidol CAS No. 17162-14-0

19-Acetylstrophanthidol

Cat. No.: B100880
CAS No.: 17162-14-0
M. Wt: 448.5 g/mol
InChI Key: DEHYARDBGWHJNY-VWCUIIQSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Research Context of 19-Acetylstrophanthidol

The primary significance of this compound in a research context stems from its classification as a cardiac glycoside. This family of compounds are potent and specific inhibitors of the Na+/K+-ATPase (sodium-potassium pump), an integral membrane protein vital for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. mdpi.comscbt.com This ion gradient is crucial for numerous physiological processes, including nerve impulse transmission, muscle contraction, and nutrient transport. scbt.commdpi.com

By inhibiting the Na+/K+-ATPase, cardiac glycosides cause an increase in intracellular sodium concentration. jacc.orgwikilectures.eu This change, in turn, affects the function of the Na+/Ca2+-exchanger, leading to an accumulation of intracellular calcium. mdpi.comwikipedia.org This cascade is the basis of the cardiotonic effect historically utilized in medicine, but in a contemporary research setting, it provides a method to modulate and study calcium-dependent signaling pathways. mdpi.com

The specific structure of this compound, with its acetyl modification, makes it a valuable molecule for structure-activity relationship (SAR) studies. acs.org Researchers can compare the biological activity of this compound with that of its parent compound, strophanthidin (B154792), and other derivatives to understand how specific chemical modifications influence the binding affinity to Na+/K+-ATPase and subsequent cellular responses. acs.org These studies are essential for designing new molecular probes with tailored specificities and for deciphering the complex interactions between small molecules and their protein targets. mdpi.commdpi.com

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C25H36O7
Molecular Weight 448.5 g/mol
IUPAC Name [(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate
InChIKey DEHYARDBGWHJNY-VWCUIIQSSA-N
SMILES CC(=O)OC[C@]12CCC@@HOC5)O)C)O)O

Data sourced from PubChem. nih.gov

Historical Perspectives in Steroidal Glycoside Research Relevant to this compound

The study of steroidal glycosides has a rich history rooted in the observation of the potent biological effects of plant extracts. For centuries, various African tribes used extracts from plants of the Strophanthus genus as arrow poisons, demonstrating an early understanding of their toxicity. wikilectures.euwikipedia.orgresearchgate.net This traditional knowledge paved the way for modern scientific investigation.

A pivotal moment in the history of cardiac glycosides came in 1785, when William Withering documented the use of the foxglove plant (Digitalis purpurea) to treat "dropsy" (edema), a condition often associated with congestive heart failure. encyclopedia.pub This marked the entry of this class of compounds into Western medicine.

Scientific isolation of the active principles followed nearly a century later. In 1885, Sir Thomas Richard Fraser successfully isolated a glycoside from Strophanthus kombe, which he named strophanthin. wikipedia.orgresearchgate.net Around the same time, Albert Arnaud isolated ouabain (B1677812) from the wood of Acokanthera schimperi and the seeds of Strophanthus gratus. researchgate.net These discoveries allowed for more controlled studies of the compounds' effects. The purified mixture of glycosides from S. kombe, known as strophantin-K, became an important commercial source and was used for treating cardiac deficiencies. researchgate.net The core non-sugar component (aglycone) of many of these glycosides is strophanthidin, the direct precursor to this compound. wikipedia.org

Table 2: Key Historical Milestones in Steroidal Glycoside Research

Year/Period Milestone Key Compound/Source Significance
Centuries Ago Traditional Use Strophanthus spp. extracts Use as arrow poisons in Africa, demonstrating high biological activity. wikilectures.euresearchgate.net
1785 Medical Application Digitalis purpurea (Foxglove) William Withering reports its use for treating edema, a symptom of heart failure. encyclopedia.pub
1874 Chemical Characterization Digitalis Oswald Schmiedeberg determines the glycosidal nature of the active compounds in Digitalis. wikipedia.org
1885 Isolation Strophanthin Sir Thomas R. Fraser isolates the active glycoside from Strophanthus kombe. wikipedia.orgresearchgate.net
~1888 Isolation Ouabain (g-strophanthin) Albert Arnaud isolates this potent glycoside from Acokanthera and Strophanthus species. researchgate.net

Methodological Advancements Facilitating this compound Studies

The evolution from using crude plant extracts to studying specific molecules like this compound has been driven by significant technological and methodological advancements.

Isolation and Structural Elucidation: Early work relied on basic extraction and purification of mixtures. The development of advanced chromatographic techniques allowed for the isolation of individual glycosides in high purity. researchgate.net Furthermore, the advent of modern spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, has been indispensable. mdpi.comnih.gov These techniques enable the precise determination of the complex, three-dimensional structures of steroidal glycosides, which is fundamental to understanding their function.

Chemical Synthesis and Derivatization: The ability to chemically synthesize derivatives of natural products is a cornerstone of modern chemical biology. nih.govnih.gov The synthesis of compounds like this compound and other derivatives of strophanthidin allows researchers to systematically modify the core structure and evaluate how these changes impact biological activity. acs.org This provides deep insights into the pharmacophore—the essential features of the molecule required for its biological effect.

Molecular and Cellular Biology: The discovery of Na+/K+-ATPase as the molecular target for cardiac glycosides was a major breakthrough. jacc.orgahajournals.org Subsequent advances in molecular biology have allowed for the study of this interaction in great detail. Researchers can now investigate the effects of inhibitors like this compound on specific isoforms of the enzyme and map the downstream signaling cascades that are activated upon binding. mdpi.com

Biotechnological Production and Analysis: While many glycosides are still sourced from plants, research into the biosynthesis of steroidal saponins (B1172615) and glycosides is uncovering the enzymatic pathways responsible for their production. nih.govresearchgate.net This knowledge may eventually be harnessed for biotechnological production. Additionally, novel analytical techniques like MALDI Mass Spectrometry Imaging, sometimes coupled with on-tissue chemical derivatization, are allowing scientists to visualize the distribution of these compounds within plant and animal tissues at a microscopic level. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17162-14-0

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

IUPAC Name

[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate

InChI

InChI=1S/C25H36O7/c1-15(26)32-14-23-8-3-17(27)12-24(23,29)9-5-20-19(23)4-7-22(2)18(6-10-25(20,22)30)16-11-21(28)31-13-16/h11,17-20,27,29-30H,3-10,12-14H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1

InChI Key

DEHYARDBGWHJNY-VWCUIIQSSA-N

SMILES

CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Isomeric SMILES

CC(=O)OC[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O

Canonical SMILES

CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 19 Acetylstrophanthidol

Total Synthesis Approaches for 19-Acetylstrophanthidol

While a direct total synthesis of this compound has not been extensively documented in publicly available literature, the synthetic routes developed for structurally similar cardenolides, such as ouabagenin, provide a blueprint for potential strategies. scispace.comrsc.orgcancer.govnih.gov The total synthesis of a complex steroid like this compound would necessitate a highly convergent and stereocontrolled approach.

A plausible retrosynthetic analysis would disconnect the molecule into key fragments: the A/B ring system, the C/D ring system, and the butenolide lactone ring. The construction of the highly oxygenated and stereochemically rich steroid core is the principal challenge. Strategies employed in the synthesis of ouabagenin, such as polyanionic cyclizations and intramolecular radical and aldol (B89426) reactions, could be adapted to assemble the strophanthidol (B1218876) skeleton. scispace.comcancer.gov

Key steps in a hypothetical total synthesis would likely include:

Construction of the A/B Ring System: This could be achieved through methods like the Diels-Alder reaction to establish the initial carbocyclic framework, followed by a series of stereoselective oxidations and functional group manipulations to install the required hydroxyl groups.

Assembly of the Steroidal Skeleton: A convergent approach, coupling the A/B ring fragment with a suitable C/D ring precursor, would be a logical strategy. scispace.comrsc.org This could involve the formation of an acetal (B89532) linkage followed by intramolecular cyclizations to forge the complete tetracyclic system with the correct stereochemistry at the ring junctions. scispace.com

Introduction of the C19-Acetyl Group: The C19-acetyl functionality would likely be introduced late in the synthesis. This could be achieved by the oxidation of a C19-methyl group to a primary alcohol, followed by acetylation. The timing of this step would be critical to avoid interference with other reactions.

Installation of the Butenolide Ring: The α,β-unsaturated γ-lactone (butenolide) ring at C17 is a hallmark of cardenolides. This is often accomplished in the final stages of the synthesis using methods like the Stille coupling to attach a suitable lactone precursor to the steroid core. scispace.comrsc.org

The stereochemical complexity of the strophanthidol core, with its multiple chiral centers, would demand the use of highly stereoselective reactions throughout the synthetic sequence.

Semisynthetic Modifications and Analog Preparation of this compound

Semisynthesis, starting from a readily available natural product, is a more common and practical approach for accessing derivatives like this compound. The natural cardiac glycoside strophanthidin (B154792), which possesses the core strophanthidol aglycone with a C19-aldehyde, is an ideal starting material. d-nb.infonih.govaacrjournals.org

The conversion of strophanthidin to this compound would involve two key transformations: the reduction of the C19-aldehyde to a primary alcohol and the subsequent acetylation of this alcohol.

Reaction Scheme:

Starting MaterialReagent(s)IntermediateReagent(s)Final Product
Strophanthidin1. Selective reducing agent (e.g., NaBH₄)19-Hydroxystrophanthidol (Strophanthidol)1. Acetic anhydride (B1165640) or Acetyl chloride2. Base (e.g., pyridine)This compound

This semisynthetic route allows for the preparation of a variety of C19-modified analogs by using different reducing agents or acylating agents. Furthermore, other parts of the strophanthidin molecule can be modified to create a library of novel derivatives. For instance, the sugar moiety at the C3 position in related glycosides can be altered, or the lactone ring can be modified to explore structure-activity relationships. d-nb.infonih.govnih.gov The synthesis of various cardiac glycoside derivatives has been reported, highlighting the versatility of semisynthetic approaches. acs.orgdrugbank.comresearchgate.net

Novel Synthetic Methodologies for Related Strophanthidol Derivatives

The development of novel synthetic methods is crucial for accessing a wider range of strophanthidol derivatives with potentially improved properties. Modern synthetic organic chemistry offers a variety of powerful tools that can be applied to the synthesis of complex molecules like cardenolides.

Recent advances that could be applied include:

C-H Activation/Functionalization: This emerging field allows for the direct introduction of functional groups at specific C-H bonds, potentially simplifying synthetic routes to novel analogs. For example, direct hydroxylation or amination at specific positions on the steroid nucleus could lead to new derivatives.

Flow Chemistry: Performing reactions in continuous flow systems can offer better control over reaction parameters, improve safety, and facilitate scale-up. This could be particularly useful for hazardous or sensitive reactions in a multi-step synthesis.

Biocatalysis: The use of enzymes to perform specific transformations can offer unparalleled selectivity and mild reaction conditions. For instance, specific hydroxylases could be used to introduce hydroxyl groups at desired positions on the steroid core, a process that can be challenging to achieve with traditional chemical methods. nih.gov

Click Chemistry: This concept of using highly efficient and specific reactions could be employed to attach various functionalities, such as different sugar units or fluorescent probes, to the strophanthidol scaffold.

By embracing these modern synthetic strategies, chemists can continue to expand the library of strophanthidol derivatives, enabling further exploration of their chemical and biological properties.

Biosynthetic Pathways and Precursor Analysis of 19 Acetylstrophanthidol

Enzymatic Pathways Leading to 19-Acetylstrophanthidol Biosynthesis

The formation of this compound is a multi-step process built upon the general cardenolide biosynthetic pathway. The pathway commences with a sterol precursor, such as cholesterol, which is converted to pregnenolone (B344588). This initial and critical step is catalyzed by a cytochrome P450 enzyme from the CYP87A family, which acts as a side-chain cleavage enzyme in plants. nih.gov

From pregnenolone, the pathway proceeds through a series of modifications to form the characteristic cardenolide scaffold. Key enzyme families involved in the early stages include:

3β-hydroxysteroid dehydrogenases (3β-HSD): These enzymes catalyze the oxidation of the 3β-hydroxyl group and isomerization of the double bond. biorxiv.org

Progesterone 5β-reductases (P5βR): These enzymes are responsible for the stereospecific reduction of the A/B ring junction, leading to the cis-fusion characteristic of 5β-cardenolides. biorxiv.orgresearchgate.net

Subsequent modifications to the pregnane (B1235032) skeleton are critical for generating the specific structure of strophanthidol (B1218876). These include:

C14 Hydroxylation: The introduction of a hydroxyl group at the C14β position is a hallmark of all cardenolides. This is believed to be catalyzed by a specific P450 monooxygenase, although the precise enzyme in Strophanthus species remains to be fully identified. Research has utilized microbial systems, such as the fungus Curvularia lunata, for efficient biocatalytic C14-hydroxylation of steroid precursors. nju.edu.cn

C5 Hydroxylation: A hydroxyl group is introduced at the C5β position, a key feature of the strophanthidin-type aglycones. This is performed by a cardenolide hydroxylase that acts on 5β-cardenolide intermediates. biorxiv.org

C19 Oxidation: The defining feature of strophanthidol is the hydroxymethyl group at the C19 position (an oxidation of the angular methyl group at C10). Tracer studies in Convallaria majalis have demonstrated a stepwise oxidation at this position, where a periplogenin-type precursor is first hydroxylated to a C19-alcohol (strophanthidol aglycone) and can be further oxidized to a C19-aldehyde (strophanthidin aglycone). researchgate.net This confirms that strophanthidol is a key intermediate in this oxidative sequence.

C19 Acetylation: The final step in the biosynthesis of this compound is the acetylation of the C19-hydroxyl group. This reaction is catalyzed by an O-acetyltransferase, likely belonging to the BAHD acyltransferase family, which uses acetyl-CoA as a donor to esterify the primary alcohol of the strophanthidol intermediate.

The table below summarizes the key enzymes and their functions in the proposed biosynthetic pathway.

Enzyme ClassSpecific Enzyme (Example)Function in PathwayReference
Cytochrome P450CYP87A FamilyCatalyzes pregnenolone formation from a sterol precursor. nih.gov
ReductaseProgesterone 5β-reductase (P5βR2)Establishes the cis-fused A/B ring system of 5β-cardenolides. biorxiv.orgresearchgate.net
Dehydrogenase3β-hydroxysteroid dehydrogenase (3βHSD)Oxidizes the 3β-hydroxyl group of the steroid nucleus. biorxiv.org
HydroxylaseCardenolide C14β-hydroxylase (putative P450)Introduces the essential hydroxyl group at the C14 position. nju.edu.cn
HydroxylaseCardenolide C5β-hydroxylase (putative)Adds the hydroxyl group at the C5 position. biorxiv.org
OxidaseCardenolide C19-oxidase (putative)Oxidizes the C19-methyl group to a C19-hydroxymethyl group (strophanthidol). researchgate.net
AcetyltransferaseCardenolide C19-O-acetyltransferase (putative)Transfers an acetyl group to the C19-hydroxyl of strophanthidol.N/A

Identification of Key Biosynthetic Intermediates of this compound

The sequential action of the enzymes described above produces a series of key intermediates. The pathway can be traced from the initial steroid precursors to the final acetylated product. Analysis of plant extracts, particularly from Strophanthus and related species like Convallaria, has helped elucidate this sequence. researchgate.netnih.gov

The biogenetic relationship begins with C21 pregnane-type steroids, which are progressively hydroxylated and modified. Periplogenin, which possesses the requisite C3, C5, and C14 hydroxyl groups, is a late-stage intermediate. The crucial C19 oxidation then leads to strophanthidol, which is the direct precursor to the final compound. researchgate.net The aldehyde form, strophanthidin (B154792), is also a closely related metabolite found in these pathways. wikipedia.org

The table below outlines the major intermediates in the biosynthetic route to this compound.

IntermediateCore StructureKey Functional GroupsRole in Pathway
PregnenolonePregnane3β-OH, C20-ketoneEarly C21 precursor derived from cholesterol. nih.gov
ProgesteronePregnane3,20-dione, Δ4 double bondKey intermediate for 5β-reduction.
5β-Pregnane-3,20-dione5β-Pregnane3,20-dioneProduct of 5β-reductase, establishes A/B cis-fusion. researchgate.net
Digitoxigenin (B1670572)Cardenolide3β-OH, 14β-OHBasic cardenolide aglycone.
PeriplogeninCardenolide3β-OH, 5β-OH, 14β-OHC5-hydroxylated intermediate, precursor to C19 oxidation. nih.gov
StrophanthidolCardenolide3β-OH, 5β-OH, 14β-OH, 19-OHC19-hydroxylated intermediate, direct precursor for acetylation. nih.govwikipedia.org
StrophanthidinCardenolide3β-OH, 5β-OH, 14β-OH, 19-CHOC19-aldehyde product, often found alongside strophanthidol. nih.govwikipedia.org

Genetic and Molecular Regulation of this compound Production

The production of this compound is under tight genetic control, ensuring that the complex biosynthetic pathway is coordinated and responsive to developmental and environmental cues. The regulation occurs primarily at the level of gene transcription, where the expression of biosynthetic genes is controlled by a network of transcription factors.

Studies in cardenolide-producing plants like Erysimum and Digitalis have revealed that genes encoding key enzymes, such as Progesterone 5β-reductase (P5βR) and 3β-hydroxysteroid dehydrogenase (3βHSD) , are part of gene co-expression networks related to steroid metabolism. biorxiv.org The expression of specific paralogs, like EcP5βR2 in Erysimum, has been shown to be critical for the production of 5β-cardenolides, while other paralogs may not have the same in vivo function despite showing in vitro activity. biorxiv.org This highlights the specificity of genetic regulation.

The expression of these biosynthetic genes can be influenced by various factors:

Developmental Stage: Cardenolide accumulation often varies between different tissues and developmental stages of the plant, indicating developmental regulation of the pathway's genes.

Environmental Stress: Production of cardenolides, as defensive compounds, can be induced by herbivory or pathogen attack. This response is mediated by signaling pathways involving phytohormones like jasmonic acid, which in turn activate transcription factors that upregulate biosynthetic genes. frontiersin.orgresearchgate.net

Proto-oncogene Homologs: Plant homologs of proto-oncogenes such as c-Myc, c-Jun, and c-Fos have been implicated in regulating secondary metabolite pathways, including those for cardenolides. Downregulation of these genes has been observed in response to strophanthidin treatment in human cells, and their plant counterparts are believed to play a role in the native regulatory network. frontiersin.org

The regulation of the final steps, C19-oxidation and acetylation, is expected to be particularly fine-tuned, ensuring the production of specific strophanthidol derivatives. The genes encoding the putative C19-oxidase and C19-O-acetyltransferase are likely co-regulated with the upstream genes of the pathway to ensure an efficient metabolic flux towards this compound.

Mutasynthetic and Biotransformation Approaches for this compound Analogues

The complex structure of this compound makes its total chemical synthesis challenging. Therefore, mutasynthetic and biotransformation approaches offer powerful alternative strategies for producing the natural compound and generating novel, structurally related analogues.

Biotransformation utilizes whole cells or isolated enzymes from microorganisms or plant cell cultures to perform specific chemical modifications on a supplied substrate. This technique leverages the regio- and stereospecificity of natural enzymes.

C19-Oxidation: A key example is the biotransformation of digitoxigenin by Convallaria majalis plant cultures, which can hydroxylate the C5 position and perform the critical stepwise oxidation at the C19 position, yielding convallatoxol (B1605184) (a strophanthidol glycoside). researchgate.net This demonstrates the feasibility of using one organism's enzymatic machinery to modify a cardenolide from another species.

Hydroxylation and Other Modifications: Fungal cultures are particularly adept at modifying steroids. For instance, the endophytic fungus Alternaria eureka has been shown to perform hydroxylations, oxidations, and epimerization on the cardenolide gitoxigenin, producing a variety of new derivatives. semanticscholar.org Similarly, microbial transformation of strophanthidin itself has been reported, leading to reduced and conjugated products. nih.govacs.org

Mutasynthesis (or mutational biosynthesis) is a technique that combines chemical synthesis with microbial or plant metabolism. It involves using a mutant strain of an organism that has a genetic block in its native secondary metabolite pathway. This mutant is then fed a synthetic, modified precursor (an analogue of the blocked intermediate). The organism's remaining active enzymes process this synthetic precursor, leading to the production of a novel "unnatural" natural product.

While a specific mutasynthetic route for this compound has not been detailed, the principle can be readily applied. For example:

A mutant plant or cell culture (e.g., of Digitalis) with a non-functional P5βR enzyme could be generated, blocking the production of its native 5β-cardenolides.

This mutant culture could be fed a chemically synthesized precursor, such as 19-acetoxy-periplogenin.

The downstream enzymes of the plant, such as glycosyltransferases, could then potentially glycosylate this novel aglycone, creating a new series of this compound analogues.

These biotechnological approaches provide a flexible platform for structural diversification of the strophanthidol scaffold, enabling the exploration of structure-activity relationships.

Mechanistic Investigations of 19 Acetylstrophanthidol Action

Molecular Mechanism of Action of 19-Acetylstrophanthidol at the Protein Level

The principal molecular target for this compound, like all cardiac glycosides, is the Na+/K+-ATPase pump, a transmembrane protein complex essential for maintaining cellular ion gradients. mdpi.commdpi.commdpi.comnih.gov This enzyme is composed of a catalytic α subunit and a regulatory β subunit. nih.govmdpi.comnovusbio.com

The mechanism unfolds through the following steps:

Binding to the α-Subunit : Cardiac glycosides bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. mdpi.comnih.gov This binding site is highly conserved across species. pnas.org

Inhibition of Pumping Activity : This binding event locks the enzyme in a phosphorylated conformation (the E2P state), which inhibits its ion-pumping function. mdpi.comnih.gov This blockage prevents the enzyme from hydrolyzing ATP to transport three Na+ ions out of the cell in exchange for two K+ ions into the cell. mdpi.comyoutube.com

Alteration of Intracellular Ion Concentrations : The inhibition of the pump leads to a gradual increase in the intracellular sodium concentration ([Na+]i). youtube.comnih.gov This rise in [Na+]i alters the electrochemical gradient across the cell membrane.

Increase in Intracellular Calcium : The reduced sodium gradient diminishes the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium from the cell. This results in an accumulation of intracellular calcium ([Ca2+]i), which enhances the storage of calcium in the sarcoplasmic reticulum and leads to a more forceful contraction in cardiac muscle cells. mdpi.comyoutube.comoup.com

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold or receptor. mdpi.comnih.govfrontiersin.org Binding of cardiac glycosides to a specific pool of Na+/K+-ATPase, often located in membrane microdomains called caveolae, can trigger various downstream signaling cascades without necessarily altering bulk ion concentrations. nih.govfrontiersin.org This signaling function is responsible for many of the non-cardiotonic effects of these compounds.

Modulation of Intracellular Signal Transduction Pathways by this compound

The binding of this compound to the Na+/K+-ATPase initiates a complex array of intracellular signaling events. This modulation is central to the diverse pharmacological effects attributed to cardiac glycosides, including their anti-inflammatory and anticancer activities. mdpi.comnih.gov

Cardiac glycosides are potent activators of the MAPK signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival. frontiersin.orgencyclopedia.pub The activation typically occurs through the Na+/K+-ATPase acting as a signal transducer:

Binding of the glycoside to the Na+/K+-ATPase recruits and activates Src, a non-receptor tyrosine kinase. mdpi.comfrontiersin.org

Activated Src then causes the transactivation of the Epidermal Growth Factor Receptor (EGFR).

This leads to the sequential activation of the Ras-Raf-MEK-ERK cascade, a core component of the MAPK pathway. mdpi.comoncotarget.com

Studies have shown that digitoxin (B75463) can abrogate hypoxia-induced activation of ERK1/2, demonstrating a clear interaction with this pathway. oncotarget.com The activation of MAPK pathways can have context-dependent outcomes, promoting either cell survival or apoptosis. mdpi.com

The JAK/STAT pathway, crucial for cytokine signaling and immune responses, is also modulated by cardiac glycosides. mdpi.comnih.govresearchgate.net

Research indicates that some cardiac glycosides, specifically bufadienolides, can enhance apoptosis in cancer cells by downregulating the anti-apoptotic protein Mcl-1 through the JAK/STAT pathway. hilarispublisher.com

In another study, cardiac glycosides like ouabain (B1677812) and digoxin (B3395198) were found to inhibit the expression of the immune checkpoint protein Indoleamine 2,3-dioxygenase 1 (IDO1). This effect was mediated by reducing the phosphorylation and stabilization of STAT1, a key transcriptional activator of IDO1. nih.gov

Lanatoside (B1674450) C has also been implicated in the activation of the JAK-STAT pathway, which is involved in tumorigenesis. nih.gov

Cardiac glycosides are recognized as potent inhibitors of the NF-κB signaling pathway, a master regulator of inflammation, cell survival, and immunity. mdpi.comresearchgate.netoncotarget.com

A primary mechanism of this inhibition involves blocking the tumor necrosis factor-alpha (TNF-α) signaling pathway. nih.govnih.govpnas.org

Specifically, cardiac glycosides prevent the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor 1. nih.govpnas.org This is an early, upstream event that halts the entire downstream cascade leading to NF-κB activation. nih.govpnas.org

By inhibiting NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and anti-apoptotic proteins, contributing significantly to their anticancer effects. mdpi.comnih.govoup.com

The signaling network affected by cardiac glycosides extends to other critical cellular pathways.

Summary of Other Signaling Cascades Modulated by Cardiac Glycosides
Signaling PathwayEffect of Cardiac GlycosidesKey Mediators AffectedReferences
PI3K/Akt/mTORGenerally inhibitory, leading to reduced cell survival and proliferation, and induction of autophagy.PI3K, Akt, mTOR, GSK3α/β, Beclin-1, p62 mdpi.comfrontiersin.orgnih.govoncotarget.com
Wnt/β-cateninInhibitory, contributing to anticancer effects by downregulating key pathway components.β-catenin, Gsk3α frontiersin.orgnih.gov
Src KinaseActivates as an early event following Na+/K+-ATPase binding, acting as a bridge to other pathways like MAPK.Src, EGFR mdpi.compnas.orgnih.govfrontiersin.org

Subcellular Localization and Trafficking Dynamics of this compound

The subcellular journey of this compound begins at the cell surface.

Structure Activity Relationship Sar Studies of 19 Acetylstrophanthidol and Its Analogs

Elucidation of Pharmacophore Features Essential for 19-Acetylstrophanthidol Activity

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For cardiac glycosides like this compound, the key pharmacophoric features are well-established and are centered around its interaction with the Na+/K+-ATPase enzyme. nih.govwikipedia.org

The fundamental structure of a cardiac glycoside consists of a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position. wikipedia.org The specific pharmacophoric features arising from this structure include:

Hydrogen Bond Acceptors and Donors: The hydroxyl groups on the steroid nucleus and the sugar moiety, as well as the carbonyl oxygen of the acetyl group and the lactone ring, can act as hydrogen bond acceptors and donors. These interactions are critical for anchoring the molecule within the binding site of the Na+/K+-ATPase. nih.govnih.govresearchgate.net

Hydrophobic Regions: The steroidal backbone provides a significant hydrophobic scaffold that contributes to the binding affinity through van der Waals interactions with nonpolar amino acid residues in the receptor binding pocket. nih.govnih.gov

Positive/Negative Ionizable Features: While this compound itself is not ionizable, the electrostatic potential across the molecule, influenced by the distribution of electronegative oxygen atoms, plays a role in its interaction with the binding site. nih.gov

The minimal pharmacophore for Na+/K+-ATPase inhibition by cardiac glycosides includes the cis-fused A/B and C/D rings of the steroid core, which create a characteristic U-shape, and the unsaturated lactone ring at C17. nih.gov The sugar moiety at C3, while not essential for activity, significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. wikipedia.org The 19-acetyl group of this compound introduces an additional site for potential hydrogen bonding and steric interactions, further modulating its activity.

A summary of the key pharmacophoric features is presented in the table below.

Feature TypeLocation on this compoundPutative Role in Activity
Hydrogen Bond AcceptorCarbonyl oxygen of the lactone ring, Carbonyl oxygen of the acetyl group, Oxygen atoms of the sugar moietyInteraction with polar residues in the Na+/K+-ATPase binding site
Hydrogen Bond DonorHydroxyl groups on the steroid nucleus and sugar moietyInteraction with polar residues in the Na+/-ATPase binding site
Hydrophobic CoreSteroid backboneVan der Waals interactions with nonpolar residues in the binding pocket
Unsaturated Lactone RingC17 positionEssential for binding and inhibition of Na+/K+-ATPase

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For cardiac glycosides, QSAR studies can help to predict the inhibitory potency of new analogs and to understand the physicochemical properties that govern their activity.

While specific QSAR models for a series of this compound analogs are not widely published, the general principles of QSAR can be applied. A typical QSAR study on cardiac glycosides would involve the following steps:

Data Set Selection: A series of this compound analogs with varying structural modifications and their corresponding experimentally determined biological activities (e.g., IC50 for Na+/K+-ATPase inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Relating to the 3D shape of the molecule.

Electronic descriptors: Characterizing the distribution of electrons.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For cardiac glycosides, QSAR studies have shown that hydrophobicity, electronic properties, and steric factors are often critical determinants of their activity. nih.gov For instance, the lipophilicity of the molecule can influence its ability to cross cell membranes and reach the binding site, while electronic properties of the lactone ring are crucial for its interaction with the enzyme.

The following table outlines the types of descriptors that would be relevant in a QSAR study of this compound analogs.

Descriptor TypeExampleRelevance to this compound Activity
HydrophobicLogP, Molar RefractivityMembrane permeability and interaction with hydrophobic pockets of the receptor
ElectronicDipole moment, Partial charges on atomsElectrostatic interactions with the binding site
StericMolecular weight, van der Waals volumeSize and shape complementarity with the binding pocket
TopologicalConnectivity indicesOverall molecular shape and branching

Impact of Stereochemistry on the Biological Activity of this compound and Related Structures

Stereochemistry plays a pivotal role in the biological activity of this compound, as the specific three-dimensional arrangement of atoms is critical for its precise interaction with the Na+/K+-ATPase. nih.govrsc.org The rigid steroid nucleus of strophanthidin (B154792), the aglycone of this compound, possesses multiple chiral centers, and any change in their configuration can dramatically alter the molecule's shape and, consequently, its biological activity.

Key stereochemical features that influence the activity of cardiac glycosides include:

Ring Junctions: The cis-fusion of the A/B and C/D rings is a hallmark of active cardiac glycosides, creating a characteristic U-shaped molecule. nih.gov A trans-fusion at these junctions would result in a more planar structure that is significantly less active.

Substituent Orientations: The axial or equatorial orientation of hydroxyl groups and other substituents on the steroid backbone can affect their ability to form hydrogen bonds with the receptor.

Chiral Centers in Analogs: The introduction of new chiral centers during the synthesis of analogs must be carefully controlled, as different enantiomers or diastereomers can exhibit vastly different biological activities. nih.gov One enantiomer may be highly active, while the other may be inactive or even toxic. nih.gov

The precise fit of this compound into the binding site of the Na+/K+-ATPase is a classic example of stereospecific recognition. The enzyme's binding pocket is itself chiral, composed of asymmetrically arranged amino acid residues, and can therefore differentiate between stereoisomers of a ligand.

The table below highlights the critical stereochemical aspects of this compound.

Stereochemical FeatureLocationImpact on Activity
A/B Ring FusionJunction of rings A and Bcis fusion is essential for the characteristic U-shape and high activity
C/D Ring FusionJunction of rings C and Dcis fusion is essential for the characteristic U-shape and high activity
C3 Sugar LinkagePosition 3 of the steroid nucleusThe stereochemistry of the glycosidic bond and the sugar itself affects solubility and binding affinity
C14 Hydroxyl GroupPosition 14 of the steroid nucleusThe β-orientation is crucial for activity

Rational Design and Synthesis of this compound Analogs Based on SAR

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound analogs with improved properties, such as enhanced potency, greater selectivity, or a better safety profile. nih.govnih.govmdpi.com The goal is to modify the parent structure in a way that optimizes its interaction with the target while minimizing off-target effects.

General strategies for the rational design of cardiac glycoside analogs include:

Modification of the Lactone Ring: While the unsaturated lactone is essential, modifications to this ring can be explored to fine-tune activity. However, significant changes often lead to a loss of potency.

Alterations to the Steroid Backbone: Introduction of different functional groups, such as halogens, or modification of existing hydroxyl groups on the steroid nucleus can influence lipophilicity and hydrogen bonding potential.

Variation of the Sugar Moiety: The sugar at C3 is a prime target for modification. Synthesizing analogs with different sugars or even replacing the sugar with other polar groups can significantly alter the pharmacokinetic properties of the molecule. core.ac.uk

Modification of the 19-Acetyl Group: The acetyl group at the C19 position of this compound is a unique feature that can be modified. For example, changing the length of the acyl chain or introducing different functional groups could lead to altered binding interactions.

The synthesis of such analogs often involves semi-synthetic approaches starting from naturally occurring strophanthidin. researchgate.netontosight.ai These synthetic routes must be carefully designed to control the stereochemistry of the final products.

The following table summarizes some potential design strategies for this compound analogs.

Design StrategyTarget MoietyDesired Outcome
Varying the Acyl Chain19-Acetyl groupOptimize steric and electronic interactions
Introducing Different SugarsC3-SugarModulate solubility and pharmacokinetics
Modifying Steroid HydroxylsC5, C14 HydroxylsAlter hydrogen bonding capacity and lipophilicity
Bioisosteric ReplacementLactone RingInvestigate the necessity of the lactone for activity (high risk of activity loss)

Target Identification and Validation for 19 Acetylstrophanthidol

Ligand-Based Target Deconvolution Methodologies

Ligand-based target deconvolution methods leverage the principle that structurally similar molecules often interact with similar biological targets. These approaches utilize the known structural and physicochemical properties of a ligand, such as 19-Acetylstrophanthidol, to predict its interacting proteins without prior knowledge of the target's structure.

Methodologies in this category include:

Chemical Similarity Searching: This involves screening databases of known ligand-target interactions to find compounds structurally similar to this compound. The targets of these similar compounds are then considered potential targets for this compound.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for a ligand to bind to a specific target. A model can be built based on a set of known active molecules and then used to screen for other compounds, like this compound, that fit the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. For cardiac glycosides, QSAR can establish relationships between structural modifications and their potency in inhibiting Na+/K+-ATPase, helping to refine the understanding of the binding interaction. researchgate.net

These ligand-based approaches are valuable for generating initial hypotheses about a compound's targets, which can then be experimentally validated. For this compound, its characteristic steroid core and lactone ring, features essential for interaction with Na+/K+-ATPase, would be key inputs for these predictive models. mdpi.com

Proteomic Approaches for Identifying this compound Binding Proteins

One powerful technique is the Proteome Integral Solubility Alteration (PISA) assay. nih.govacs.org This method assesses changes in protein solubility upon thermal denaturation in the presence of a ligand. The principle is that a ligand will generally increase the thermal stability of its target protein, making it remain soluble at higher temperatures. acs.orgresearchgate.net

A recent study utilized PISA to explore the targets of the cardiac glycosides digoxin (B3395198), digitoxin (B75463), and ouabain (B1677812) in cancer cells. nih.govresearchgate.net This research provides a direct model for how the binding partners of this compound could be identified.

Key Findings from PISA on Cardiac Glycosides:

On-Target Identification: The PISA assays confirmed the known target of cardiac glycosides, identifying the Na+/K+-ATPase alpha-1 subunit (ATP1A1) as one of the most significantly destabilized proteins (in the context of intact cells). nih.govresearchgate.net

Off-Target Discovery: The study also revealed a wide range of interactions, identifying several differentially soluble proteins (DSPs) involved in key cellular processes. This suggests that the biological effects of cardiac glycosides may be more complex than solely inhibiting the sodium pump. nih.gov

Below is a table of potential protein targets for cardiac glycosides identified through lysate-based and intact-cell PISA assays.

ProteinFunctionIdentification ContextReference
ATP1A1 Catalytic subunit of Na+/K+-ATPase; primary target of cardiac glycosides.Identified as a significantly destabilized protein in intact-cell PISA with digoxin, digitoxin, and ouabain. nih.govresearchgate.net
PKM2 Pyruvate (B1213749) kinase; key enzyme in glycolysis.Identified as a differentially soluble protein in PISA assays. nih.gov
ANXA2 Annexin A2; involved in membrane-related events, such as endocytosis and exocytosis.Identified as a differentially soluble protein in PISA assays. nih.gov
SLC16A1 Monocarboxylate transporter 1 (MCT1); transports lactate (B86563) and pyruvate across the plasma membrane.Identified as a differentially soluble protein in PISA assays. nih.gov
GOT2 Glutamic-oxaloacetic transaminase 2; mitochondrial enzyme involved in amino acid metabolism.Identified as a differentially soluble protein in PISA assays. nih.gov
GLUD1 Glutamate dehydrogenase 1; key enzyme linking amino acid and carbohydrate metabolism.Identified as a differentially soluble protein in PISA assays. nih.gov

This table is based on data for cardiac glycosides like digoxin, digitoxin, and ouabain, and serves as a model for potential targets of this compound.

Genetic Screening Strategies for Target Validation

Genetic screening provides powerful tools to validate whether the interaction between a compound and a predicted target is responsible for a specific cellular or physiological effect. sygnaturediscovery.com These strategies involve genetically modifying a model system to alter the target protein and then observing if this change affects the compound's activity.

Expression of Resistant Mutants: A definitive method for target validation is to introduce a version of the target protein that is resistant to the compound. A study on cardiac glycosides used this approach by expressing a cardiac glycoside-resistant form of the Na+/K+-pump. Cells expressing this resistant pump were protected from the cytotoxic effects of the glycosides, demonstrating that the Na+/K+-pump is the critical target for this effect. plos.org

Gene Knockdown/Knockout: Techniques like RNA interference (e.g., siRNA) can be used to reduce the expression of the target protein. Studies have used siRNA to knock down the ATP1A1 subunit of the Na+/K+-ATPase. nih.gov The results showed that reducing the amount of the target protein enhanced the inhibitory effect of cardiac glycosides on the expression of the immune checkpoint protein IDO1, confirming that the drug's effect is mediated through ATP1A1. nih.gov

Phenotypic Screening in Genetically Modified Models: Genetic screens can also be used in a discovery mode. A chemical genetic screen using a brain slice-based model of ischemic stroke identified the cardiac glycoside neriifolin (B146818) as a neuroprotective agent. pnas.org The fact that other cardiac glycosides also showed this effect pointed towards their common target, the Na+/K+-ATPase, as a valid therapeutic target for neuroprotection. pnas.org

These genetic strategies provide strong evidence linking the molecular target to the biological outcome, a crucial step in the validation process.

Computational and In Silico Approaches for Target Prediction

Computational, or in silico, methods use computer algorithms and modeling to predict the biological targets of a compound. nih.gov These approaches can rapidly screen vast biological target space and prioritize candidates for experimental testing, saving significant time and resources.

Molecular Docking: This is a prominent in silico technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein of known three-dimensional structure. bohrium.com Molecular docking has been extensively used to study the interaction between cardiac glycosides and the Na+/K+-ATPase. researchgate.netbohrium.comnih.gov These studies have helped to:

Elucidate the specific amino acid residues in the binding pocket that are crucial for the interaction. nih.gov

Explain differences in affinity between species. nih.gov

Correlate the predicted binding scores with experimentally observed cytotoxicity, suggesting a predictive value for the models. nih.gov

Machine Learning Models: Algorithms like Support Vector Machines (SVM) can be trained on large datasets of compound-target interactions and gene expression profiles to predict the activity of new compounds. An SVM-based study successfully predicted that cardiac glycosides could be effective against hepatocellular carcinoma, a prediction that was later supported by experimental evidence. researchgate.net

The table below summarizes targets for cardiac glycosides predicted or analyzed through computational methods.

Predicted TargetComputational MethodPredicted Biological EffectReference
Na+/K+-ATPase Molecular DockingInhibition of ion transport, leading to cardiotonic and anticancer effects. researchgate.netbohrium.comnih.gov
FIH-1 (Factor Inhibiting HIF-1) Molecular DockingDirect binding, potentially contributing to antitumor activity. nih.gov
NF-κB (Nuclear Factor kappa B) Molecular DockingDirect binding, contributing to anti-inflammatory and antitumor effects. nih.gov
Various Cancer-Related Targets Support Vector Machine (SVM)Inhibition of hepatocellular carcinoma. researchgate.net

This table illustrates targets predicted for the cardiac glycoside class, which would be relevant starting points for the in silico analysis of this compound.

Functional Validation of Identified Molecular Targets

The final and most critical step is the functional validation of the identified target. This involves demonstrating that modulating the target with the compound leads to a measurable and relevant biological response in a cellular or in vivo model. sygnaturediscovery.comnih.gov For this compound, the functional validation would focus on confirming the role of its presumed primary target, the Na+/K+-ATPase.

Enzyme Inhibition Assays: The most direct functional validation is to measure the compound's effect on the target's activity. For this compound, this would involve in vitro assays to quantify its inhibition of the Na+/K+-ATPase enzymatic activity (ATP hydrolysis). Studies on other cardiac glycosides have established their potent, often nanomolar, inhibitory effects in such assays. bohrium.com

Cellular Assays: In a cellular context, functional validation links target inhibition to a specific cellular phenotype. The inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This change in ion homeostasis is the basis for their cardiotonic effect and is also linked to other activities, such as changes in gene expression and the induction of cell death in cancer cells. mdpi.complos.org

In Vivo Models: The ultimate functional validation comes from demonstrating a link between target engagement and a physiological outcome in a whole organism. For example, genetically engineered mice with a cardiac glycoside-resistant Na+/K+-ATPase were shown to be resistant to ACTH-induced hypertension, functionally validating the role of this specific binding site in blood pressure regulation in vivo. nih.gov Similarly, the ability of cardiac glycosides to inhibit breast cancer cell migration was directly linked to their inhibition of Na+/K+ transport, providing functional validation in a disease-relevant context. researchgate.net

By systematically applying these methodologies, researchers can build a comprehensive and robust case for the molecular target(s) of this compound, moving from initial prediction to conclusive functional validation.

Preclinical Research Models for 19 Acetylstrophanthidol Studies

In vitro Cellular Models for Efficacy and Selectivity Assessment

In vitro cellular models are fundamental in the initial stages of drug discovery, offering a controlled environment to assess the direct effects of a compound on specific cell types. researchgate.netnih.gov These models are crucial for high-throughput screening to determine a compound's potency and to identify the molecular pathways it modulates. researchgate.netnih.gov

For a compound like 19-Acetylstrophanthidol, in vitro assays would typically involve a panel of human cancer cell lines and non-malignant cells to evaluate its cytotoxic or cytostatic activity and its therapeutic index. For instance, studies on other cardiac glycosides, such as strophanthidin (B154792), have utilized human lung adenocarcinoma cells (A549) alongside normal human embryonic kidney cells (HEK293T) to determine cancer-specific effects. mdpi.com Such studies measure parameters like the half-maximal inhibitory concentration (IC50) to quantify the compound's potency. mdpi.com

Furthermore, in vitro models are instrumental in elucidating the mechanism of action. Research on related cardiac glycosides has shown their ability to induce apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways like MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin. mdpi.com Cellular models also allow for the investigation of specific molecular targets. For example, the interaction of cardiac glycosides with the Na+/K+-ATPase pump, a primary target, can be extensively studied in various cell lines. nih.govcore.ac.uk

The selectivity of this compound could be further explored using cell lines expressing different isoforms of its target proteins. For example, if the target is Na,K-ATPase, cell lines expressing different alpha subunits (α1, α4) could be used to determine isoform-specific inhibition, which is crucial for predicting both efficacy and potential side effects. researchgate.net

A summary of in vitro models used for related cardiac glycosides, which could be adapted for this compound, is presented below:

Cell LineCell TypeApplication for Cardiac GlycosidesPotential Application for this compound
A549 Human Lung AdenocarcinomaAssessment of anticancer activity and apoptosis induction by strophanthidin. mdpi.comEfficacy screening and mechanistic studies of anticancer effects.
HEK293T Human Embryonic KidneyControl for assessing selectivity and off-target cytotoxicity of strophanthidin. mdpi.comDetermination of therapeutic index and potential nephrotoxicity.
MCF-7 Human Breast CancerEvaluation of cytotoxicity of digitoxin (B75463), digoxin (B3395198), and ouabain (B1677812). core.ac.ukAssessment of efficacy in hormone-receptor-positive breast cancer models.
UACC-62 Human MelanomaEvaluation of cytotoxicity of digitoxin, digoxin, and ouabain. core.ac.ukEfficacy studies in melanoma models.

Organotypic and Ex vivo Tissue Models

To bridge the gap between in vitro cell cultures and in vivo animal models, organotypic and ex vivo tissue models offer a more physiologically relevant context by preserving the three-dimensional architecture and cellular heterogeneity of native tissues. aacrjournals.orgresearchgate.netnih.gov These models are particularly valuable for studying the effects of a compound on complex tissue responses that cannot be replicated in monolayer cell cultures. aacrjournals.orgresearchgate.net

For cardiac glycosides, including potentially this compound, ex vivo models of human heart tissue are of paramount importance. researchgate.netanabios.com Organotypic cardiac slices, prepared from donor or failing human hearts, maintain the native tissue architecture, extracellular matrix, and multicellular interactions. researchgate.net These models allow for the assessment of a compound's effects on cardiac electrophysiology, contractility, and potential cardiotoxicity in a human-relevant system. researchgate.netanabios.com

In the context of cancer research, patient-derived cancer organoids (PCOs) have emerged as a powerful tool. researchgate.netaacrjournals.org Studies on other cardiac glycosides like cerberin (B1668401) and neriifolin (B146818) have used PCOs from pancreatic and ampullary cancers to evaluate their potency and efficacy, demonstrating the utility of these models in predicting patient-specific responses. researchgate.netaacrjournals.org Similarly, ex vivo models of brain border tissues, such as meningeal and choroid plexus explants, have been used to investigate the anti-inflammatory properties of cardiac glycosides like digoxin and lanatoside (B1674450) C. nih.gov

The application of these models for this compound could provide crucial data on its tissue-specific effects and help in understanding its therapeutic potential and possible off-target effects in a more complex biological environment.

Model TypeTissue of OriginApplication for Cardiac GlycosidesPotential Application for this compound
Organotypic Cardiac Slices Human HeartAssessment of electrophysiology and contractility. researchgate.netEvaluation of cardiac efficacy and cardiotoxicity.
Patient-Derived Cancer Organoids (PCOs) Pancreatic and Ampullary CancerPotency and efficacy testing of cerberin and neriifolin. researchgate.netaacrjournals.orgAssessing anticancer activity in patient-relevant models.
Meningeal and Choroid Plexus Explants Human BrainInvestigating anti-inflammatory effects of digoxin and lanatoside C. nih.govExploring potential neuroinflammatory modulatory effects.

In vivo Animal Models for Pathophysiological Relevance

Mouse models are the most commonly used mammalian models in biomedical research due to their genetic tractability, relatively short reproductive cycle, and the availability of numerous established disease models. plos.orgnews-medical.netmousecovid.org For a compound like this compound, various mouse models could be employed to study its pathophysiological relevance.

In cancer research, human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the in vivo anticancer activity of new compounds. core.ac.uk Studies on related cardiac glycosides have utilized such models to evaluate their ability to inhibit tumor growth. mdpi.comcore.ac.uk Furthermore, genetically engineered mouse models (GEMMs) that spontaneously develop tumors resembling human cancers can provide a more comprehensive understanding of a compound's efficacy in the context of a functional immune system and natural tumor microenvironment. mousecovid.org

For investigating the cardiac effects of this compound, mouse models of heart failure or other cardiovascular diseases would be relevant. However, a crucial consideration is the difference in sensitivity to cardiac glycosides between rodents and humans, with rodent cells often being significantly more resistant. core.ac.uk This highlights the importance of carefully selecting and validating mouse models for cardiac studies. Humanized mouse models, which express human genes, can offer a more predictive platform for assessing human-specific drug responses. news-medical.netuthscsa.edubiocytogen.com

While mouse models are prevalent, other mammalian models can offer unique advantages for studying specific aspects of drug action. nih.govnih.govmdpi.commdpi.com For instance, larger animal models such as pigs or non-human primates may have cardiovascular and physiological characteristics that are more similar to humans, making them valuable for cardiovascular safety and efficacy studies. nih.gov However, ethical considerations and higher costs limit their widespread use. embopress.org

The choice of a non-murine mammalian model for this compound would depend on the specific therapeutic indication and the need for a model that more closely recapitulates human physiology for the target organ system.

Patient-derived preclinical models, including patient-derived organoids (PDOs) and patient-derived xenografts (PDXs), are at the forefront of personalized medicine research. nih.govnih.govelifesciences.org These models are generated directly from a patient's tissue and are thought to more accurately reflect the heterogeneity and drug response of the original tumor. researchgate.netaacrjournals.orgnih.gov

Studies on cardiac glycosides have begun to incorporate these models to better predict clinical outcomes. For example, patient-derived cancer organoids have been used to test the potency of different cardiac glycosides, revealing variations in sensitivity that could inform patient stratification. researchgate.netaacrjournals.org Similarly, induced pluripotent stem cell (iPSC)-derived models from patients with specific genetic disorders can be used to screen for drugs that can correct disease-related phenotypes. nih.govnih.govelifesciences.org For instance, iPSC-derived neurons from patients with a neurodegenerative disorder were used to show that cardiac glycosides could restore cellular functions. nih.govnih.govelifesciences.org

The use of patient-derived models for this compound research would be a significant step towards understanding its potential clinical utility and identifying patient populations most likely to benefit from treatment.

Advanced Analytical Methodologies in 19 Acetylstrophanthidol Research

Chromatographic Techniques for Purity and Compound Characterization

Chromatography is the cornerstone for separating 19-Acetylstrophanthidol from related compounds and impurities. The high separation efficiency of liquid chromatography is indispensable for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying the amount of this compound in a sample. ijsat.orgejgm.co.uk HPLC methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. ejgm.co.uk For quantitative analyses, a reversed-phase HPLC method is often employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. ejgm.co.uknih.gov

In a specific application, quantitative analysis of this compound can be performed following a dichloromethane (B109758) extraction, utilizing an internal standard for improved accuracy and precision. thieme-connect.com The method's specificity is demonstrated by its ability to resolve the analyte from potential degradants and related substances, which is confirmed using a photodiode array (PDA) detector that can assess peak purity. nih.gov The development of a stability-indicating HPLC method is crucial, ensuring that the analytical procedure can accurately measure the compound in the presence of its degradation products. nih.gov

Table 1: Typical Parameters for HPLC Method Development

Parameter Description Typical Conditions for a Cardenolide-like Compound
Column The stationary phase where separation occurs. Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) ejgm.co.uk
Mobile Phase The solvent that carries the sample through the column. Isocratic or gradient mixture of Acetonitrile and Water nih.gov
Flow Rate The speed at which the mobile phase moves through the column. 0.5 - 1.5 mL/min ejgm.co.uk
Detection The method used to visualize the separated compounds. UV-Vis or Photodiode Array (PDA) Detector (e.g., at 240 nm) nih.gov

| Internal Standard | A related compound added in a known amount for calibration. | 3-keto-Δ4-19-acetylstrophanthidol thieme-connect.com |

This table is interactive. You can sort and filter the data.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. nih.gov This hybrid technique is invaluable for the characterization of this compound, as it provides not only retention time data but also crucial molecular weight information. bu.edu The mass spectrometer generates data on the mass-to-charge ratio (m/z) of ions, which can confirm the identity of the parent compound and help in the identification of unknown impurities or metabolites. thermofisher.com

LC-MS is widely used in pharmaceutical analysis for its robustness and superior qualitative and quantitative capabilities. shimadzu.com For complex mixtures, LC-MS can distinguish between compounds that might co-elute or have similar UV spectra, offering a higher degree of confidence in compound identification. researchgate.net Techniques like electrospray ionization (ESI) are commonly used, which generate ions in solution before they enter the mass spectrometer, making it suitable for polar molecules like this compound. bu.edunumberanalytics.com

Spectroscopic Methods for Structural Analysis

Spectroscopic methods are essential for the definitive structural elucidation of molecules. They provide detailed information about the atomic composition, connectivity, and three-dimensional arrangement of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution. numberanalytics.comnih.gov It works by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing a virtual map of the molecule's carbon-hydrogen framework. numberanalytics.comoxinst.com

For a molecule with the complexity of this compound, a series of 1D and 2D NMR experiments are required for complete structural assignment. oxinst.comresearchgate.net

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Shows the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons (over two to three bonds), which is critical for piecing together the entire molecular structure, including the steroid core and the attachment points of the acetyl and sugar moieties. oxinst.com

Table 2: Application of NMR Experiments for Structural Elucidation of this compound

NMR Experiment Information Yielded Relevance for this compound Structure
¹H NMR Chemical shifts and coupling constants of protons. Identifies signals for the acetyl group (CH₃), steroid backbone, and sugar moiety protons.
¹³C NMR Chemical shifts of unique carbon atoms. Confirms the total number of carbons and identifies key functional groups (e.g., carbonyls of the ester and lactone).
COSY Shows proton-proton (¹H-¹H) correlations through bonds. Establishes the sequence of protons within the steroid rings and the sugar unit.
HSQC Shows direct one-bond proton-carbon (¹H-¹³C) correlations. Assigns specific protons to their directly attached carbon atoms.

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments, confirming the position of the acetyl group and the linkage of the sugar to the steroid core. oxinst.com |

This table is interactive. You can sort and filter the data.

Mass spectrometry is a cornerstone of metabolomics, used to identify and quantify metabolites in biological samples. biocrates.com When this compound is administered, it undergoes metabolic transformation in the body. Identifying these metabolites is crucial for understanding its biological activity and clearance pathways. High-Resolution Mass Spectrometry (HRAM) provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent drug and its metabolites. thermofisher.com

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly powerful for metabolite identification. thermofisher.com In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) corresponding to a potential metabolite is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. thermofisher.com The fragmentation pattern provides structural information that can confirm the identity of the metabolite. For instance, the loss of the acetyl group would result in a specific mass shift from the parent drug. Common metabolic transformations include hydrolysis (e.g., deacetylation), oxidation (hydroxylation), and conjugation (e.g., glucuronidation).

Table 3: Hypothetical Metabolites of this compound and MS Detection

Metabolic Reaction Resulting Metabolite Expected Mass Change from Parent MS Technique for Identification
Deacetylation 19-Hydroxystrophanthidol Loss of 42.01 Da (C₂H₂O) MS/MS fragmentation showing loss of acetyl group.
Hydroxylation Hydroxy-19-acetylstrophanthidol Gain of 15.99 Da (O) HRAM to detect the mass shift in the parent ion.
Dehydrogenation Dehydro-19-acetylstrophanthidol Loss of 2.02 Da (H₂) HRAM to detect the mass shift in the parent ion.

| Glucuronidation | this compound glucuronide | Gain of 176.03 Da (C₆H₈O₆) | MS/MS analysis to identify the glucuronide conjugate. |

This table is interactive. You can sort and filter the data.

Bioanalytical Methods for Concentration Determination in Biological Matrices

Bioanalytical methods are used to measure the concentration of a drug and its metabolites in biological samples such as blood, plasma, or urine. invima.gov.co These methods must be thoroughly validated to ensure the reliability and acceptability of the results, which are often used to support pharmacokinetic and toxicokinetic studies. invima.gov.cofda.gov For a compound like this compound, a sensitive and selective LC-MS/MS method is the standard choice for quantification in biological matrices. ijsat.org

The validation of a bioanalytical method involves assessing several key parameters according to regulatory guidelines. fda.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix. invima.gov.co

Accuracy: The closeness of the determined value to the true value, typically assessed by analyzing quality control (QC) samples at different concentrations. nih.gov

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV). nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Calibration Curve: Demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). invima.gov.co

Table 4: Key Bioanalytical Method Validation Parameters

Parameter Definition Typical Acceptance Criteria (FDA/EMA)
Selectivity No significant interference at the retention time of the analyte and internal standard. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the internal standard. invima.gov.co
Accuracy Closeness of mean measured concentration to the nominal concentration. Mean value should be within ±15% of the nominal value (±20% at the LLOQ). nih.gov
Precision Repeatability of measurements. Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ). nih.gov
Calibration Curve Relationship between concentration and response. Correlation coefficient (r²) > 0.99 is generally desired. At least 6 non-zero standards.
LLOQ Lowest quantifiable concentration. Must be determined with acceptable accuracy (±20%) and precision (≤20% CV). nih.gov

| Stability | Analyte integrity under various conditions. | Mean concentration at each stability point should be within ±15% of the nominal concentration. |

This table is interactive. You can sort and filter the data.

Method Validation for Research Applications

The validation of analytical methods is a critical prerequisite for the reliable quantification of this compound in research settings. This process ensures that the chosen method is suitable for its intended purpose, providing accurate and reproducible data. The validation of such methods is typically performed in accordance with internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH).

While specific, detailed validation studies for analytical methods exclusively targeting this compound are not extensively documented in publicly available literature, the validation principles for the broader class of cardiac glycosides, to which it belongs, are well-established. These methods, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), undergo rigorous evaluation of several key performance characteristics. thieme-connect.com

Key Validation Parameters

The validation of an analytical method for this compound would involve the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For instance, in the analysis of plant extracts from Strophanthus species, the method must be able to distinguish this compound from other structurally similar cardenolides. thieme-connect.comresearchgate.net

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated.

Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability: The precision under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For related cardiac glycosides like strophanthidin (B154792), LC-MS/MS methods have achieved LOQs in the range of 0.24 µg/g in biological matrices. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Illustrative Data from Related Cardiac Glycoside Analysis

While specific data tables for this compound are not available, the following tables illustrate the typical format and expected performance of a validated LC-MS/MS method for a related cardiac glycoside, based on established analytical practices for this class of compounds.

Table 1: Illustrative Linearity Data for Cardiac Glycoside Analysis

Concentration (ng/mL)Peak Area Response (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50758,900
1001,525,000
Correlation Coefficient (r²) 0.9995

Table 2: Illustrative Accuracy and Precision Data for Cardiac Glycoside Analysis

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (% Recovery)Precision (% RSD)
54.9 ± 0.398.06.1
5051.2 ± 2.1102.44.1
8079.5 ± 3.599.44.4

SD: Standard Deviation; RSD: Relative Standard Deviation

The development and validation of such analytical methods are crucial for various research applications, including pharmacokinetic studies, metabolic profiling, and the quantitative analysis of this compound in plant materials or pharmaceutical preparations. nihs.go.jptga.gov.au The use of validated methods ensures the integrity and reliability of the scientific data generated.

Future Directions and Emerging Research Avenues for 19 Acetylstrophanthidol

Integration of Artificial Intelligence and Machine Learning in 19-Acetylstrophanthidol Research

Furthermore, AI can be employed to re-engineer existing molecules to improve their safety profiles. Machine learning frameworks have been developed to redesign drugs to reduce their affinity for targets associated with adverse effects, such as the hERG ion channel, which is linked to cardiac arrhythmias. arxiv.org This approach could be invaluable in modifying this compound to create analogues with a wider therapeutic window.

Table 1: Potential Applications of AI/ML in this compound Research

Application Area Specific AI/ML Technique Potential Impact on Research
Target Identification Deep Learning, Network Analysis Discovery of novel cellular pathways and protein targets for this compound, expanding its therapeutic potential. glassbury.net
Drug Design & Optimization Generative Adversarial Networks (GANs) Design of novel this compound derivatives with improved efficacy and selectivity.
Toxicity Prediction Predictive Modeling, Image Analysis Early identification of potential cardiotoxic effects, reducing late-stage drug development failures. nih.gov
Personalized Medicine Patient Data Analysis Stratification of patient populations to identify individuals most likely to respond to this compound-based therapies. glassbury.net

Exploration of Novel Biological Roles for this compound

Recent research has increasingly demonstrated that the biological activities of cardiotonic steroids extend far beyond their effects on cardiac muscle. nih.gov Future investigations into this compound are expected to focus on these novel roles, potentially leading to its repurposing for a variety of non-cardiac diseases.

Anticancer Properties: A growing body of evidence suggests that cardiac glycosides possess potent anticancer properties. bohrium.comnih.gov Strophanthidin (B154792), the parent compound of this compound, has been shown to induce a dose-dependent cytotoxic effect in human breast, lung, and liver cancer cells. nih.govnih.gov It can arrest the cell cycle and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as MAPK and PI3K/AKT/mTOR. nih.govnih.gov Future research will likely explore whether this compound shares these anticancer activities and investigate its efficacy in various cancer models.

Antiviral Activity: Cardiac glycosides have also emerged as potential broad-spectrum antiviral agents. mdpi.com They have been reported to be effective against a range of both DNA and RNA viruses, including cytomegalovirus, herpes simplex virus, influenza, and coronaviruses. nih.govmdpi.comnih.gov The antiviral mechanism is thought to involve the inhibition of the Na+/K+-ATPase, which can disrupt viral entry, replication, and protein synthesis. scielo.br Investigating the antiviral potential of this compound could open up new avenues for the development of novel antiviral therapies.

Neuroprotective and Immunomodulatory Effects: Emerging studies indicate that cardiotonic steroids can modulate neuroinflammatory and immune responses. frontiersin.orgfrontiersin.orgnih.gov Some cardiac glycosides have shown neuroprotective effects in models of excitotoxic injury and ischemia. frontiersin.org They can also influence the release of inflammatory cytokines, suggesting a role in managing neuroinflammatory conditions. frontiersin.orgnih.gov The potential for this compound to act as a neuroprotective or immunomodulatory agent warrants further investigation.

Development of Advanced Preclinical Models for this compound Research

A significant challenge in the preclinical evaluation of cardiac glycosides is the reliance on traditional animal and 2D cell culture models that may not accurately predict human responses, particularly concerning cardiotoxicity. qkine.com The development and application of more sophisticated and physiologically relevant preclinical models will be crucial for advancing this compound research.

Cardiac Organoids: Human cardiac organoids, three-dimensional (3D) structures derived from pluripotent stem cells, are emerging as powerful tools for disease modeling and drug screening. nih.govfrontiersin.org These organoids can replicate the complex structure and function of human heart tissue more closely than conventional models. qkine.comacetherapeutics.com They provide a more accurate platform for assessing the efficacy and cardiotoxicity of compounds like this compound in a human-relevant context. qkine.com

Hybrid 2D/3D and High-Throughput Systems: Novel hybrid 2D/3D organoid systems are being developed to facilitate high-throughput screening. biorxiv.org These models combine the physiological relevance of 3D organoids with the analytical capabilities of 2D cell sheets, allowing for detailed assessment of electrophysiology, contractility, and calcium dynamics. biorxiv.org Such systems could enable the rapid screening of this compound derivatives to identify candidates with optimal therapeutic profiles.

The use of these advanced models can help to de-risk the early stages of drug discovery and provide more reliable data to support the transition to clinical trials. nih.gov

Interdisciplinary Research Collaborations and Challenges in Advancing this compound Studies

The multifaceted nature of natural product research necessitates a highly collaborative and interdisciplinary approach. hilarispublisher.comfrontiersin.org Advancing the study of this compound will require the combined expertise of researchers from diverse fields, including medicinal chemistry, pharmacology, molecular biology, computational science, and clinical medicine.

Collaborations between academic institutions and industry partners will be essential for translating basic research findings into tangible therapeutic applications. hilarispublisher.com Such partnerships can facilitate access to specialized technologies, compound libraries, and the resources needed for extensive preclinical and clinical development.

Despite the promising future directions, several challenges remain in the study of this compound and other cardiac glycosides. A primary concern is their narrow therapeutic index, which poses a risk of toxicity. nih.govresearchgate.net Overcoming this challenge will require the development of safer derivatives and more precise delivery systems. The complexity of their biological effects, often involving multiple signaling pathways, also presents a challenge for elucidating their precise mechanisms of action. frontiersin.org

International collaboration in natural product drug discovery can also help to address issues related to the sourcing and sustainable use of natural resources. nih.gov

Q & A

Q. What spectroscopic methods are recommended for characterizing the structural purity of 19-Acetylstrophanthidol?

To ensure structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC). NMR helps identify functional groups and stereochemistry, while HPLC quantifies purity levels. Cross-referencing with mass spectrometry (MS) can confirm molecular weight . For reproducibility, document instrument parameters (e.g., solvent system, column type) and adhere to IUPAC guidelines for spectral interpretation .

Q. How should researchers design in vitro assays to assess the cardiotonic activity of this compound?

Use isolated animal heart models (e.g., Langendorff preparation) or cardiomyocyte cell lines (e.g., H9c2 cells) to measure contractility and ion-channel modulation. Include positive controls (e.g., digoxin) and negative controls (solvent-only groups). Replicate experiments at least three times, and report mean ± standard deviation (SD) for statistical validity . Ensure ethical approval for animal studies, as per institutional guidelines .

Q. What are the standard protocols for evaluating acute toxicity in preclinical studies?

Follow OECD Guideline 423, using rodent models to determine median lethal dose (LD₅₀). Administer this compound orally or intravenously, monitor physiological parameters (e.g., heart rate, respiratory distress) for 14 days, and perform histopathological analysis post-mortem. Statistical analysis should include Kaplan-Meier survival curves and log-rank tests .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic profiles across species be resolved?

Discrepancies often arise from interspecies metabolic differences. Conduct comparative studies using liver microsomes or hepatocytes from humans, rats, and dogs to identify cytochrome P450 isoforms involved in metabolism. Pair these with in silico modeling (e.g., PBPK simulations) to predict bioavailability. Validate findings with in vivo crossover studies, ensuring sample sizes are powered to detect ≥20% variability .

Q. What experimental strategies optimize the yield of this compound in semi-synthetic pathways?

Employ Design of Experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to model interactions. For example, a central composite design might reveal that yields peak at 60°C with acetonitrile as the solvent. Characterize intermediates via thin-layer chromatography (TLC) and optimize purification using flash chromatography .

Q. How should researchers address conflicting data on this compound’s selectivity for Na⁺/K⁺-ATPase isoforms?

Perform isoform-specific assays using recombinant human ATP1A1, ATP1A2, and ATP1A3 expressed in HEK293 cells. Measure IC₅₀ values via rubidium uptake inhibition and validate with Western blotting. Statistical analysis should include ANOVA with post-hoc Tukey tests to compare isoform sensitivity. Discuss limitations, such as membrane protein stability during assays .

Methodological Considerations

Q. What statistical approaches are appropriate for dose-response studies of this compound?

Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit with R². For multi-dose comparisons, apply mixed-effects models to account for inter-subject variability .

Q. How can researchers ensure reproducibility in chromatographic analysis of this compound metabolites?

Standardize HPLC conditions: C18 column, 1.0 mL/min flow rate, and UV detection at 220 nm. Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Publish raw chromatograms and retention times in supplementary materials .

Data Presentation and Ethical Compliance

Q. What are the best practices for presenting conflicting in vitro vs. in vivo efficacy data?

Use comparative tables to highlight discrepancies (e.g., IC₅₀ in cells vs. ED₅₀ in animal models). Discuss potential confounders like protein binding or bioavailability. Cite analogous compounds (e.g., ouabain) to contextualize findings .

Q. How should ethical considerations be integrated into studies involving this compound?

Submit protocols to institutional review boards (IRBs) for human-derived cell lines and animal ethics committees for in vivo work. Include data anonymization plans in publications and disclose funding sources to avoid conflicts of interest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.